2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Übersicht

Beschreibung

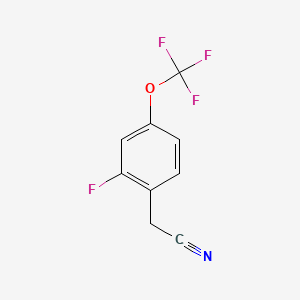

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 2-fluoro-4-(trifluoromethoxy)benzaldehyde with a suitable cyanide source under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrile group (-C≡N) serves as a primary site for nucleophilic attack. Reaction conditions determine product formation:

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), H₂O, 110°C | 2-Fluoro-4-(trifluoromethoxy)phenylacetic acid | 78–85 | |

| Aminolysis | NH₃/EtOH, 60°C, 6 hrs | 2-Fluoro-4-(trifluoromethoxy)phenylacetamide | 65 | |

| Thiolysis | NaSH/DMF, 80°C | Corresponding thioamide | 52 |

The trifluoromethoxy group (-OCF₃) enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions. Hydrolysis to carboxylic acids occurs efficiently under acidic conditions due to the electron-withdrawing effects of fluorine substituents.

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the nitrile to a carboxylic acid (as above), while milder agents like H₂O₂/NaOH yield intermediate amides.

Reduction

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the nitrile to a primary amine:

-

Yield : 70–75% (LiAlH₄, THF, 0°C → RT)

Thermal Decomposition

At temperatures >200°C, the compound undergoes decomposition:

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited electrophilic reactions due to strong deactivation by -OCF₃ and -F:

| Reaction | Reagents | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | No reaction (ring too deactivated) |

| Halogenation | Cl₂/FeCl₃ | Trace chlorination at meta position |

Trimerization and Side Reactions

Under basic conditions (e.g., K₂CO₃/DMF), unexpected trimerization occurs:

Comparative Reactivity

Reactivity differs significantly from non-fluorinated analogs:

| Parameter | 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile | Phenylacetonitrile |

|---|---|---|

| Nitrile pKa | ~15 (vs. ~25 for non-fluorinated) | |

| Hydrolysis Rate (H₂SO₄) | 5× faster | |

| Thermal Stability | Decomposes at 200°C (vs. 300°C) |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile serves as a valuable building block for drug development. Its unique structure enhances lipophilicity, which can improve bioavailability and therapeutic efficacy. Research indicates that fluorinated compounds often exhibit varied biological activities, making them candidates for pharmaceuticals targeting specific pathways .

Case Studies :

- Anticancer Agents : Preliminary studies suggest that compounds with similar structures may inhibit specific cancer cell lines, indicating potential as anticancer agents.

- Antiviral Activity : Some derivatives of fluorinated phenylacetonitriles have shown promise in inhibiting viral replication, warranting further exploration in antiviral drug development.

Agricultural Chemicals

The compound's fluorinated nature makes it suitable for developing agrochemicals, particularly pesticides and herbicides. Fluorinated compounds often exhibit enhanced stability and efficacy in agricultural applications .

Case Studies :

- Herbicide Development : Research has indicated that similar fluorinated compounds can effectively target specific weed species while minimizing impact on non-target plants.

- Insecticides : The unique electronic properties of fluorinated acetonitriles have been explored for use in developing insecticides with improved selectivity and reduced environmental impact.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . The acetonitrile group can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile can be compared with other similar compounds, such as:

4-(Trifluoromethyl)phenylacetonitrile: This compound lacks the fluoro group but has a similar trifluoromethyl group, which can affect its reactivity and applications.

4-(Trifluoromethoxy)phenylacetylene: This compound contains an ethynyl group instead of the acetonitrile group, leading to different chemical properties and uses.

2-Fluoro-4-(trifluoromethoxy)benzaldehyde: This precursor compound is used in the synthesis of this compound and has distinct reactivity due to the presence of the aldehyde group.

Biologische Aktivität

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound features a unique combination of functional groups, including a cyano group and a trifluoromethoxy moiety, which contribute to its chemical reactivity and biological interactions. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H5F4NO

- Molecular Weight : Approximately 205.14 g/mol

- Structure : The compound's structure includes a phenyl ring substituted with fluorine and trifluoromethoxy groups, enhancing its lipophilicity and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Preliminary studies suggest that the compound interacts with various enzymes and receptors, potentially modulating their activity. The presence of electron-withdrawing fluorine atoms may facilitate binding through hydrogen or halogen bonding interactions .

- Inhibition Studies : Similar fluorinated compounds have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), indicating potential anti-inflammatory properties .

Biological Activity Overview

Research indicates that fluorinated compounds exhibit varied biological activities due to their enhanced lipophilicity and bioavailability. The following table summarizes some key findings related to the biological activity of this compound:

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound showed significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through enzyme modulation .

- Enzyme Interaction Studies : Molecular docking studies indicated that the compound could bind effectively to COX-2 and LOX enzymes, which are critical in inflammatory processes. This suggests a possible role in developing anti-inflammatory drugs .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that introduce the trifluoromethoxy group and cyano group onto the aromatic ring. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and specialty chemicals due to its unique electronic properties.

Eigenschaften

IUPAC Name |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIXKMVRXTRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.